Fluorescein-digalactoside

Description

Structure

3D Structure

Properties

IUPAC Name |

3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2/t21-,22-,23+,24+,25+,26+,27-,28-,30-,31-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTOBILYWTYHOJB-WBCGDKOGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)O[C@H]5[C@@H]([C@H]([C@H]([C@H](O5)CO)O)O)O)OC6=C3C=CC(=C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H32O15 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20170431 |

Source

|

| Record name | Fluorescein-digalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

656.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17817-20-8 |

Source

|

| Record name | Fluorescein-digalactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017817208 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fluorescein-digalactoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20170431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fluorescein-digalactoside (FDG): A Comprehensive Technical Guide to its Principle of Action and Applications

This guide provides an in-depth exploration of Fluorescein-digalactoside (FDG), a powerful fluorogenic substrate for β-galactosidase. Tailored for researchers, scientists, and drug development professionals, this document delves into the core principles of FDG's action, its diverse applications, and the critical considerations for its effective use in a laboratory setting. By synthesizing technical accuracy with field-proven insights, this guide aims to equip you with the knowledge to harness the full potential of FDG in your research endeavors.

Introduction: The Significance of Fluorescein-digalactoside in Cellular Analysis

Fluorescein-digalactoside (FDG) is a vital tool in molecular and cell biology, serving as a highly sensitive substrate for the enzyme β-galactosidase.[1][2] The lacZ gene from Escherichia coli, which encodes for β-galactosidase, is one of the most widely used reporter genes in biological research.[1] The enzyme's robust nature and the availability of sensitive detection methods have made it a cornerstone for monitoring gene expression, identifying transfected cells, and studying cellular senescence. FDG's utility lies in its ability to generate a strong fluorescent signal directly proportional to β-galactosidase activity, enabling quantitative and high-throughput analyses.[2]

The Core Principle: Unmasking Fluorescence through Enzymatic Hydrolysis

The fundamental principle of FDG's action is a two-step enzymatic hydrolysis process that converts a non-fluorescent molecule into a highly fluorescent one. This elegant mechanism allows for the sensitive detection of β-galactosidase activity within cells and cell lysates.

Chemical Structure and Properties of FDG

FDG is a derivative of the fluorescent molecule fluorescein, with two galactose molecules attached via β-glycosidic bonds. This modification renders the fluorescein core non-fluorescent.

| Property | Value | Source |

| Molecular Formula | C₃₂H₃₂O₁₅ | |

| Molecular Weight | 656.6 g/mol | |

| Excitation (Fluorescein) | ~490 nm | |

| Emission (Fluorescein) | ~514 nm |

The Enzymatic Cascade

The conversion of FDG to its fluorescent form is catalyzed by β-galactosidase in a sequential manner.

Initially, β-galactosidase cleaves one of the galactose units from FDG, resulting in the formation of fluorescein-monogalactoside (FMG), which is weakly fluorescent. Subsequently, the enzyme removes the second galactose molecule, releasing the highly fluorescent fluorescein. The intensity of the resulting fluorescence is directly proportional to the amount of β-galactosidase activity present in the sample.

Key Applications of Fluorescein-digalactoside

The unique properties of FDG make it a versatile tool for a range of applications in cellular and molecular biology.

Quantification of β-galactosidase Activity in Cell Lysates

A primary application of FDG is the quantification of β-galactosidase activity in cell lysates. This is particularly useful for reporter gene assays where the expression of a gene of interest is linked to the expression of the lacZ gene. The high sensitivity of FDG allows for the detection of even low levels of enzyme activity.

Detection of Senescence-Associated β-galactosidase (SA-β-gal)

Cellular senescence, a state of irreversible growth arrest, is characterized by the upregulation of a specific β-galactosidase activity at pH 6.0, known as senescence-associated β-galactosidase (SA-β-gal).[3] FDG can be used as a substrate to quantify SA-β-gal activity, offering a more quantitative alternative to the traditional chromogenic substrate X-gal.

Flow Cytometry Analysis and Sorting of lacZ-Positive Cells

FDG is a powerful tool for the analysis and sorting of viable cells expressing β-galactosidase using flow cytometry.[4] This allows for the isolation of specific cell populations based on the level of lacZ gene expression, which is invaluable for a variety of downstream applications, including clonal selection and further molecular analysis.

Experimental Protocols: A Practical Guide

The successful application of FDG requires meticulous attention to experimental detail. The following protocols provide a framework for the key applications of FDG.

Protocol for Quantification of β-galactosidase Activity in Cell Lysates

This protocol is adapted from a commercially available kit and provides a general procedure for measuring β-galactosidase activity in cell extracts.

Materials:

-

Lysis Buffer (e.g., 100 mM sodium phosphate pH 7.5, 10 mM KCl, 1 mM MgSO₄, 0.1% Triton X-100)

-

FDG Stock Solution (e.g., 10 mM in DMSO)

-

Reaction Buffer (e.g., 100 mM sodium phosphate pH 7.5, 10 mM KCl, 1 mM MgSO₄, 50 mM β-mercaptoethanol)

-

Stop Solution (e.g., 1 M sodium carbonate)

-

96-well black, clear-bottom microplate

-

Fluorometer (Excitation: 490 nm, Emission: 525 nm)

Procedure:

-

Cell Lysis:

-

For adherent cells, wash with PBS and then add 50-100 µL of Lysis Buffer per well of a culture plate. Incubate for 10-15 minutes at room temperature with gentle agitation.

-

For suspension cells, pellet the cells, wash with PBS, and resuspend in Lysis Buffer.

-

Centrifuge the lysate to pellet cell debris and collect the supernatant.

-

-

Assay Setup:

-

Prepare a standard curve using purified β-galactosidase of known concentration.

-

Add 50 µL of cell lysate or standard to the wells of the 96-well plate. Include a blank control with Lysis Buffer only.

-

-

Reaction Initiation:

-

Prepare the FDG working solution by diluting the FDG stock solution in Reaction Buffer to the desired final concentration (e.g., 100 µM).

-

Add 50 µL of the FDG working solution to each well.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes to 4 hours, protected from light. The incubation time will depend on the level of enzyme activity.

-

-

Reaction Termination and Measurement:

-

Add 50 µL of Stop Solution to each well.

-

Measure the fluorescence using a fluorometer.

-

Protocol for Flow Cytometry Analysis of SA-β-gal Activity

This protocol is designed for the detection of senescent cells by measuring SA-β-gal activity using flow cytometry. A lipophilic version of FDG, C₁₂FDG, is often used for better cellular retention.[3]

Materials:

-

C₁₂FDG (5-dodecanoylaminofluorescein di-β-D-galactopyranoside)

-

Bafilomycin A1 (optional, for lysosomal alkalinization)

-

Cell culture medium

-

PBS

-

Flow cytometer

Procedure:

-

Cell Preparation:

-

Culture cells to the desired confluency.

-

-

Optional Lysosomal Alkalinization:

-

To enhance the signal, pretreat cells with 100 nM Bafilomycin A1 in fresh culture medium for 1 hour at 37°C.[5]

-

-

C₁₂FDG Staining:

-

Prepare a working solution of C₁₂FDG in culture medium (e.g., 33 µM).[5]

-

Remove the medium from the cells and add the C₁₂FDG working solution.

-

Incubate for 1-2 hours at 37°C in a CO₂ incubator.

-

-

Cell Harvesting:

-

Wash the cells twice with PBS.

-

Harvest the cells using a gentle dissociation method (e.g., Accutase) to preserve cell integrity.

-

-

Flow Cytometry Analysis:

-

Resuspend the cells in PBS or a suitable sheath fluid.

-

Analyze the cells on a flow cytometer, detecting the fluorescein signal in the appropriate channel (e.g., FITC).

-

Protocol for Sorting lacZ-Positive Cells using FDG

This protocol outlines the steps for sorting viable cells expressing β-galactosidase.

Materials:

-

FDG Stock Solution

-

Hypotonic Loading Medium

-

Cell Culture Medium

-

PBS

-

Cell dissociation reagent (e.g., Trypsin-EDTA)

-

Flow cytometer with sorting capabilities

Procedure:

-

Cell Preparation:

-

Harvest a single-cell suspension from your culture. For adherent cells, use a gentle dissociation method.

-

Wash the cells with PBS.

-

-

FDG Loading:

-

A hypotonic loading step can facilitate FDG entry into cells. Resuspend the cell pellet in a pre-warmed hypotonic medium containing FDG (e.g., 1 mM) for a short period (1-2 minutes) at 37°C.[6] The exact conditions may need optimization for your cell type.

-

-

Incubation:

-

Add an equal volume of pre-warmed, isotonic culture medium to restore isotonicity.

-

Incubate the cells at 37°C for 15-60 minutes to allow for enzymatic conversion of FDG.

-

-

Washing:

-

Wash the cells twice with ice-cold PBS to remove extracellular FDG and stop the enzymatic reaction.

-

-

Flow Cytometry and Sorting:

-

Resuspend the cells in a suitable sheath fluid.

-

Run the cells through the flow sorter, exciting with a 488 nm laser and detecting the emission at ~520 nm.

-

Set up appropriate gates to distinguish between fluorescent (lacZ-positive) and non-fluorescent (lacZ-negative) populations.

-

Sort the desired population into a collection tube containing culture medium.

-

Data Interpretation and the Imperative of Controls

Accurate interpretation of data from FDG-based assays is contingent on the inclusion of proper controls. A self-validating system is essential for trustworthy and reproducible results.

-

Unstained Control: A sample of cells that has not been treated with FDG is crucial for setting the baseline fluorescence and identifying any autofluorescence in the cell population.[7]

-

Negative Control: Cells that are known not to express β-galactosidase should be included to determine the level of background signal.

-

Positive Control: Cells that are known to express β-galactosidase should be used to confirm that the assay is working correctly.

-

Compensation Controls: In multicolor flow cytometry experiments, single-stained controls for each fluorochrome are necessary to correct for spectral overlap.[8]

-

Fluorescence Minus One (FMO) Controls: In multicolor experiments, FMO controls help to accurately set the gates for the positive population.[8]

Advantages, Limitations, and a Comparative Overview

While FDG is a powerful tool, it is important to be aware of its advantages and limitations in the context of other available substrates.

| Substrate | Principle | Advantages | Disadvantages |

| FDG | Fluorogenic | High sensitivity, quantitative, suitable for flow cytometry. | Fluorescein can leak from viable cells. |

| C₁₂FDG | Fluorogenic | More lipophilic, better cellular retention than FDG. | May require cell permeabilization in some cell types (e.g., yeast).[9] |

| MUG | Fluorogenic | Good sensitivity. | The fluorescent product, 4-methylumbelliferone, has a lower quantum yield than fluorescein. |

| X-gal | Chromogenic | Simple, visible blue precipitate. | Not quantitative, not suitable for live-cell assays or flow cytometry. |

Causality Behind Experimental Choices: The choice of substrate depends on the specific application. For quantitative measurements in cell lysates or flow cytometry, a fluorogenic substrate like FDG or its derivatives is superior. For simple qualitative assessments of lacZ expression in fixed tissues or bacterial colonies, the chromogenic X-gal is often sufficient. The use of the more lipophilic C₁₂FDG is a strategic choice to mitigate the issue of fluorescein leakage from viable cells, a common challenge with the standard FDG.[3]

Troubleshooting Common Issues

Even with optimized protocols, challenges can arise. Here are some common issues and their potential solutions:

| Issue | Possible Cause(s) | Suggested Solution(s) |

| High Background Fluorescence | - Incomplete removal of extracellular FDG.- Spontaneous hydrolysis of FDG.- High cellular autofluorescence. | - Increase the number of washing steps.- Use fresh, high-purity FDG.- Include an unstained control to set the baseline. |

| Low Signal | - Low β-galactosidase expression.- Inefficient FDG loading.- Suboptimal enzyme activity conditions. | - Use a positive control to verify the assay.- Optimize the FDG loading protocol (e.g., hypotonic shock).- Ensure the reaction buffer has the correct pH and cofactors. |

| Poor Cell Viability (Flow Cytometry) | - Harsh cell dissociation methods.- Toxicity of FDG or byproducts. | - Use a gentler dissociation reagent.- Minimize the incubation time with FDG. |

| Signal Loss Over Time (Live Cells) | - Leakage of fluorescein from cells. | - Use a more lipophilic substrate like C₁₂FDG.- Analyze cells immediately after staining. |

Conclusion: A Versatile Probe for Cellular Interrogation

Fluorescein-digalactoside remains an indispensable tool for researchers studying gene expression and cellular processes. Its principle of action, based on the enzymatic conversion of a non-fluorescent precursor to a highly fluorescent product, provides a sensitive and quantitative measure of β-galactosidase activity. By understanding the underlying principles, carefully designing experiments with appropriate controls, and being aware of its advantages and limitations, researchers can effectively leverage FDG to gain valuable insights into the intricate workings of the cell.

References

-

Yang, N. C., & Hu, M. L. (2005). A fluorimetric method using fluorescein di-beta-D-galactopyranoside for quantifying the senescence-associated beta-galactosidase activity in human foreskin fibroblast Hs68 cells. Analytical Biochemistry, 337(2), 343–348. [Link]

-

Debacq-Chainiaux, F., Erusalimsky, J. D., Campisi, J., & Toussaint, O. (2009). Protocols to detect senescence-associated beta-galactosidase (SA-βgal) activity, a biomarker of senescent cells in culture and in vivo. Nature Protocols, 4(12), 1798–1806. [Link]

-

Lab Unlimited. (n.d.). FDG β-Galactosidase Assay Kit. Retrieved from [Link]

-

Lee, M. S., et al. (2024). Protocol for quantifying SA-β-gal activity as a measure of senescence in islets of a mouse model of type 1 diabetes. STAR Protocols, 5(1), 102875. [Link]

- Gary, R. K., & Gown, A. M. (2003). A novel fluorescence-based method for the detection of senescence-associated beta-galactosidase activity in cultured cells. Experimental Cell Research, 283(2), 143-150.

-

Interchim. (n.d.). Fluorescent β-Galactosidase substrates. Retrieved from [Link]

-

Syracuse University. (n.d.). Experimental Design Guidelines - Flow Core. Retrieved from [Link]

-

Bio-Rad. (n.d.). Controls for Flow Cytometry. Retrieved from [Link]

-

Bio-Rad. (2020, June 10). 10 Tips for Setting Up a Successful Cell Sorting Experiment. Bio-Radiations. [Link]

-

Plovins, A., Alvarez, A. M., Ibañez, M., Molina, M., & Nombela, C. (1994). Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. Applied and Environmental Microbiology, 60(12), 4638–4641. [Link]

-

ResearchGate. (n.d.). Other strategies to sort lacZ expressing cells with FACS? Retrieved from [Link]

-

FluoroFinder. (2023, October 3). Flow Cytometry Troubleshooting Guide. [Link]

-

Creative Diagnostics. (n.d.). Fluorescent-Activated Cell Sorting (Flow Cytometry) Protocol. Retrieved from [Link]

-

Nolan, G. P., Fiering, S., Nicolas, J. F., & Herzenberg, L. A. (1988). Fluorescence-activated cell analysis and sorting of viable mammalian cells based on beta-D-galactosidase activity after transduction of Escherichia coli lacZ. Proceedings of the National Academy of Sciences of the United States of America, 85(8), 2603–2607. [Link]

-

Fred Hutch. (n.d.). Cell Sorting and Sample Preparation. Retrieved from [Link]

-

PubChem. (n.d.). Fluorescein-digalactoside. Retrieved from [Link]

Sources

- 1. interchim.fr [interchim.fr]

- 2. Spatially Resolved Measurement of Dynamic Glucose Uptake in Live Ex Vivo Tissues - PMC [pmc.ncbi.nlm.nih.gov]

- 3. telomer.com.tr [telomer.com.tr]

- 4. Fluorescence-activated cell analysis and sorting of viable mammalian cells based on beta-D-galactosidase activity after transduction of Escherichia coli lacZ - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. faculty.salisbury.edu [faculty.salisbury.edu]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 8. Experimental Design Guidelines - Flow Core – Syracuse University [flowcore.syr.edu]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to Fluorescein-digalactoside (FDG) for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of fluorescein-digalactoside (FDG), a pivotal tool in molecular biology and cellular analysis. We will delve into its chemical architecture, explore its functional properties, and detail its application in sensitive detection systems, offering insights honed from extensive laboratory experience to empower your research and development endeavors.

Introduction: The Power of a Fluorogenic Switch

Fluorescein-digalactoside (FDG) is a highly sensitive fluorogenic substrate for the enzyme β-galactosidase.[1][2][3] In its native state, FDG is a colorless and non-fluorescent molecule.[1][4] However, upon enzymatic cleavage by β-galactosidase, it releases the highly fluorescent compound fluorescein.[4][5][6] This "off-to-on" fluorescent response provides a robust and quantifiable signal directly proportional to β-galactosidase activity.[7]

The E. coli lacZ gene, which encodes for β-galactosidase, is one of the most widely used reporter genes in molecular biology.[8] This is due to the enzyme's high turnover rate and its general absence in mammalian, yeast, and some bacterial cells.[8] Consequently, FDG has become an indispensable tool for a variety of applications, including the monitoring of transfection efficiency, the identification of cells expressing recombinant fusion genes, and the quantification of promoter activity.[8] Its utility extends to both in vitro assays and in vivo studies in live cells.[9] The fluorescence-based assays using FDG are reported to be 100 to 1000-fold more sensitive than traditional radioisotope-based ELISAs.[1][2]

Chemical Structure and Physicochemical Properties

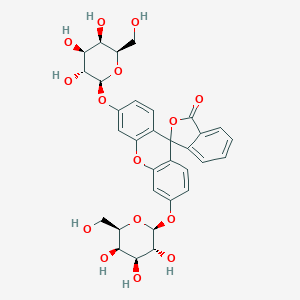

The chemical structure of FDG is central to its function as a fluorogenic substrate. It consists of a fluorescein core molecule to which two galactose sugar units are attached via β-glycosidic bonds. This structural arrangement effectively quenches the fluorescence of the fluorescein moiety.

Chemical Structure of Fluorescein-digalactoside (FDG)

Caption: 2D representation of the Fluorescein-digalactoside (FDG) molecule.

The key physicochemical properties of FDG are summarized in the table below, providing essential data for its handling and use in experimental settings.

| Property | Value | Source(s) |

| IUPAC Name | 3',6'-bis[[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one | [10] |

| CAS Number | 17817-20-8 | [11] |

| Molecular Formula | C₃₂H₃₂O₁₅ | [10] |

| Molecular Weight | 656.6 g/mol | [10] |

| Appearance | Solid powder | |

| Purity | ≥95% | [6] |

| Solubility | Soluble in DMSO, ethanol, and water. Methanol: 20 mg/mL. | |

| Storage | -20°C | [6][11] |

| Excitation (Fluorescein) | ~490 nm | [6] |

| Emission (Fluorescein) | ~514-525 nm | [6][12] |

Mechanism of Action: Enzymatic Activation of Fluorescence

The utility of FDG lies in its specific interaction with β-galactosidase. The enzyme recognizes and hydrolyzes the two β-glycosidic bonds, sequentially removing the galactose units. This two-step hydrolysis first produces fluorescein monogalactoside (FMG) and then the highly fluorescent fluorescein.[4][13] The fluorescein product exhibits strong absorption at approximately 490 nm and emits a bright green fluorescence at around 515-525 nm, which can be readily detected by fluorescence microscopy, flow cytometry, or a fluorescence plate reader.[6][12]

The following diagram illustrates the enzymatic cleavage of FDG and the subsequent generation of a fluorescent signal.

Caption: Enzymatic conversion of FDG to fluorescent fluorescein by β-galactosidase.

Applications in Research and Development

FDG's unique properties make it a versatile tool for a range of applications, primarily centered around the detection of β-galactosidase activity.

Reporter Gene Assays for lacZ Expression

A primary application of FDG is in reporter gene assays to monitor the expression of the lacZ gene. This is crucial for studying gene regulation, promoter activity, and transfection efficiency. The intensity of the fluorescent signal generated from FDG hydrolysis is directly proportional to the level of β-galactosidase expression.

Experimental Protocol: In Vitro β-Galactosidase Assay Using FDG

This protocol provides a robust method for quantifying β-galactosidase activity in cell lysates.

-

Cell Lysis:

-

Wash cultured cells with phosphate-buffered saline (PBS).

-

Add a suitable lysis buffer (e.g., containing 0.1% Triton X-100) to the cells and incubate for 10-15 minutes to ensure complete lysis.[12][14]

-

Rationale: Triton X-100 is a non-ionic detergent that effectively disrupts cell membranes to release intracellular components, including β-galactosidase, while minimizing protein denaturation.

-

-

Assay Preparation:

-

Prepare a 10 mM stock solution of FDG by first dissolving it in a small volume of DMSO and then diluting with an appropriate buffer.[8] It is recommended to prepare this solution fresh as the compound can be unstable in solution.[15]

-

Prepare a reaction buffer (e.g., a citrate-phosphate buffer) containing components such as potassium ferricyanide, potassium ferrocyanide, NaCl, and MgCl₂.[15]

-

Rationale: The reaction buffer components help to maintain an optimal pH for the enzyme and can reduce background noise.

-

-

Enzymatic Reaction:

-

Add the cell lysate to a 96-well plate.

-

Add the FDG staining solution to each well.

-

Incubate the plate at 37°C for a suitable period (e.g., 30 minutes to 24 hours), protected from light.[12][15]

-

Rationale: Incubation at 37°C provides the optimal temperature for β-galactosidase activity. Protecting the plate from light is crucial to prevent photobleaching of the resulting fluorescein.

-

-

Signal Detection:

-

Stop the reaction by adding a stop buffer if necessary.[12]

-

Measure the fluorescence intensity using a fluorometric plate reader with excitation at approximately 490 nm and emission at around 525 nm.[12]

-

Rationale: A stop buffer, often alkaline, can halt the enzymatic reaction and stabilize the fluorescent signal, allowing for more consistent measurements across multiple samples.

-

Caption: Workflow for an in vitro β-galactosidase assay using FDG.

Flow Cytometry for Identifying and Sorting lacZ-Expressing Cells

FDG is a valuable substrate for detecting β-galactosidase activity in individual cells using flow cytometry.[7] This allows for the identification, quantification, and sorting of cells that are actively expressing the lacZ gene. A key advantage of FDG is its ability to enter viable cells.[7]

Experimental Protocol: Flow Cytometry Analysis of lacZ Expression with FDG

This protocol outlines the steps for labeling viable cells with FDG for flow cytometric analysis.

-

Cell Preparation:

-

Harvest cells and resuspend them in a suitable buffer, such as PBS.

-

Ensure a single-cell suspension to prevent clogging of the flow cytometer.

-

Rationale: A single-cell suspension is critical for accurate single-cell analysis by flow cytometry.

-

-

Cell Loading with FDG:

-

Prepare a working solution of FDG.

-

Add the FDG solution to the cell suspension and incubate under appropriate conditions (e.g., 37°C for a specific duration).

-

Rationale: Incubation allows for the passive diffusion of FDG into the cells and subsequent enzymatic conversion to fluorescein in lacZ-expressing cells.

-

-

Flow Cytometry Acquisition:

-

Analyze the cells on a flow cytometer equipped with a blue laser (488 nm) for excitation.

-

Detect the green fluorescence emission using a filter appropriate for fluorescein (e.g., a 530/30 nm bandpass filter).

-

Rationale: The standard 488 nm laser line is ideal for exciting fluorescein, and the specified emission filter ensures the specific detection of the fluorescein signal.

-

-

Data Analysis and Cell Sorting:

-

Gate on the live cell population based on forward and side scatter properties.

-

Identify the fluorescein-positive population, which corresponds to the lacZ-expressing cells.

-

If desired, sort the positive and negative cell populations for further downstream applications.

-

Rationale: Gating on live cells excludes debris and dead cells, which can exhibit autofluorescence and confound the results.

-

Caption: Workflow for flow cytometric analysis of lacZ expression using FDG.

Conclusion

Fluorescein-digalactoside is a powerful and sensitive tool for the detection of β-galactosidase activity. Its robust "off-to-on" fluorescent signal, coupled with its applicability in both in vitro assays and live-cell analysis by flow cytometry, makes it an invaluable reagent for researchers in molecular biology, cell biology, and drug development. Understanding its chemical properties, mechanism of action, and the nuances of its application will enable scientists to harness its full potential in their experimental designs.

References

-

Plovins, A., Alvarez, A. M., Ibañez, M., Molina, M., & Nombela, C. (1994). Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. Applied and Environmental Microbiology, 60(12), 4638–4641. [Link]

-

Interchim. (n.d.). Fluorescent β-Galactosidase substrates. Retrieved from [Link]

-

Plovins, A., Alvarez, A. M., Ibañez, M., Molina, M., & Nombela, C. (1994). Use of fluorescein-di-β-D-galactopyranoside (FDG) and C12-FDG as substrates for β-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. ResearchGate. [Link]

-

ChemBK. (2024, April 10). FLUORESCEIN DI-BETA-D-GALACTOPYRANOSIDE. Retrieved from [Link]

-

Matsumoto, Y., Hayama, K., Sakakihara, S., & Yamaguchi, A. (2011). Chemical structures of fluorescein-di-b-D-galactopyranoside (FDG), fluorescein, and inhibitors. ResearchGate. [Link]

-

National Center for Biotechnology Information. (n.d.). Fluorescein-digalactoside. PubChem Compound Database. Retrieved from [Link]

-

AnaSpec. (n.d.). SensoLyte® FDG ß-galactosidase Assay Kit. Retrieved from [Link]

-

AnaSpec. (n.d.). FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg. Retrieved from [Link]

-

MoBiTec. (n.d.). FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg. Retrieved from [Link]

Sources

- 1. FDG [Fluorescein di-beta-D-galactopyranoside] *CAS#: 17817-20-8* | AAT Bioquest [aatbio.com]

- 2. FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg [anaspec.com]

- 3. FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg | Labeling & Detection | Proteomics | Products | MoBiTec - a BIOZOL Brand [mobitec.com]

- 4. Detecting Glycosidases—Section 10.2 | Thermo Fisher Scientific - SG [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. caymanchem.com [caymanchem.com]

- 7. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. interchim.fr [interchim.fr]

- 9. FDG | 17817-20-8 [chemicalbook.com]

- 10. Fluorescein-digalactoside | C32H32O15 | CID 122063 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. chembk.com [chembk.com]

- 12. Beta Galactosidase Detection Kit (Fluorometric) (ab176721) | Abcam [abcam.com]

- 13. abpbio.com [abpbio.com]

- 14. anaspec.com [anaspec.com]

- 15. medchemexpress.com [medchemexpress.com]

The In-Depth Mechanism of Fluorescein-Digalactoside Hydrolysis by β-Galactosidase: A Technical Guide for Researchers

This guide provides a comprehensive technical overview of the enzymatic hydrolysis of fluorescein-di-β-D-galactoside (FDG) by β-galactosidase, a cornerstone reaction in molecular biology and drug development. We will delve into the intricate catalytic mechanism, provide field-proven experimental protocols, and offer insights into the practical application of this powerful reporter system.

Introduction: The Synergy of Enzyme and Substrate

β-Galactosidase, particularly the enzyme from Escherichia coli (encoded by the lacZ gene), is a robust glycoside hydrolase that cleaves β-glycosidic bonds in galactosides.[1][2] Its utility as a reporter enzyme stems from its high turnover rate and broad substrate specificity.[2] Fluorescein-di-β-D-galactopyranoside (FDG) is a non-fluorescent substrate that, upon hydrolysis by β-galactosidase, liberates the highly fluorescent molecule fluorescein.[3][4] This reaction provides a sensitive and quantifiable measure of enzyme activity, making it invaluable for applications ranging from gene expression studies to high-throughput screening.[2][4]

The Stepwise Hydrolysis of FDG: A Two-Part Reaction

The hydrolysis of FDG by β-galactosidase is not a single event but a sequential, two-step process.[5] This nuanced mechanism is critical for accurate data interpretation, especially in kinetic studies.

First, β-galactosidase cleaves one of the two galactose residues from FDG, yielding fluorescein mono-β-D-galactoside (FMG), a transient and less fluorescent intermediate.[5] Subsequently, the enzyme hydrolyzes FMG to release the second galactose molecule and the final product, fluorescein.[5][6]

An interesting phenomenon known as "intermediate channeling" can occur, particularly at high substrate concentrations.[5][7] In this scenario, the FMG intermediate is directly hydrolyzed without dissociating from the enzyme's active site.[5] This channeling effect can significantly influence the overall reaction kinetics.[5][7]

Caption: Stepwise hydrolysis of FDG by β-galactosidase.

The Catalytic Engine: A Look Inside the Active Site

The catalytic prowess of β-galactosidase lies within its meticulously organized active site. The hydrolysis of the β-glycosidic bond proceeds through a double displacement mechanism involving two key glutamic acid residues:

-

Glu537: The Nucleophile This residue initiates a nucleophilic attack on the anomeric carbon of the galactose moiety.[8][9]

-

Glu461: The General Acid/Base Catalyst This residue first donates a proton to the glycosidic oxygen, facilitating the departure of the aglycone (fluorescein).[8][9][10] In the second step, it acts as a general base, activating a water molecule to hydrolyze the covalent enzyme-galactose intermediate.[8][9]

This catalytic cycle is critically dependent on the presence of divalent and monovalent cations:

-

Magnesium (Mg²⁺): At least one, and likely a second, catalytically important Mg²⁺ ion is present in the active site.[10][11][12] Ligated by several active site residues, including Glu416, His418, and Glu461, Mg²⁺ plays a crucial role in stabilizing the transition state and maintaining the proper architecture of the active site.[10][12][13] The affinity for Mg²⁺ is pH-dependent, with higher concentrations required at lower pH values.[14]

-

Sodium (Na⁺): A sodium ion is also essential for full activity, contributing to the proper positioning of the substrate within the active site.[10]

Caption: Key components of the β-galactosidase active site.

Quantitative Analysis: Kinetic Parameters

Understanding the kinetic parameters of FDG and FMG hydrolysis is essential for designing robust assays and interpreting results accurately.

| Substrate | Michaelis-Menten Constant (Kₘ) | Catalytic Rate Constant (k₂) | Reference |

| FDG | 18.0 µM | 1.9 µmol·(min·mg)⁻¹ | [5] |

| FMG | 117.6 µM | 22.7 µmol·(min·mg)⁻¹ | [6] |

Experimental Protocols: A Practical Guide

In Vitro β-Galactosidase Activity Assay Using FDG

This protocol provides a reliable method for quantifying β-galactosidase activity in purified enzyme preparations or cell lysates.

1. Reagent Preparation:

-

Assay Buffer: Prepare a buffer at the optimal pH for the specific β-galactosidase being studied. For E. coli β-galactosidase, a pH range of 7.0 to 8.0 is generally optimal.[15][16] A common formulation is 100 mM sodium phosphate buffer, pH 7.3, containing 1 mM MgCl₂ and 50 mM β-mercaptoethanol.

-

FDG Stock Solution: Dissolve FDG in a suitable solvent like DMSO to create a concentrated stock solution (e.g., 20 mM). Store protected from light at -20°C.[2]

-

FDG Working Solution: Dilute the FDG stock solution in the Assay Buffer to the desired final concentration. The optimal concentration will depend on the Kₘ of the enzyme but is typically in the low micromolar range.

-

Stop Solution: 1 M sodium carbonate or a similar alkaline solution to raise the pH and stop the enzymatic reaction.

2. Assay Procedure:

-

Prepare a dilution series of your β-galactosidase-containing sample in ice-cold Assay Buffer.

-

Add a defined volume of the diluted enzyme to the wells of a 96-well microplate. Include a blank control with buffer only.

-

Initiate the reaction by adding the FDG working solution to each well.

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 37°C for E. coli β-galactosidase) for a set period (e.g., 30-60 minutes). Protect the plate from light during incubation.

-

Terminate the reaction by adding the Stop Solution.

-

Measure the fluorescence using a fluorometer with excitation at approximately 490 nm and emission at 525 nm.

3. Data Analysis:

-

Subtract the fluorescence of the blank control from all sample readings.

-

Create a standard curve using known concentrations of fluorescein to convert relative fluorescence units (RFUs) to the concentration of the product formed.

-

Calculate the enzyme activity, typically expressed in units such as µmol of product formed per minute per mg of protein.

In Vivo/In-Cell β-Galactosidase Detection

FDG can be used to detect β-galactosidase activity in living cells, a common application in gene expression studies.

Considerations for Cellular Assays:

-

Cell Permeability: FDG can enter viable gram-negative bacteria.[17][18] However, for many animal and yeast cells, its lipophilic derivative, C₁₂-FDG, may offer better cell penetration.[17][18] In some cases, cell permeabilization may be necessary.[17][18]

-

Fluorescein Efflux: Some cell types actively pump fluorescein out, which can affect signal stability.

General Protocol for Flow Cytometry:

-

Harvest and wash the cells expressing β-galactosidase.

-

Resuspend the cells in a suitable buffer (e.g., PBS with MgCl₂).

-

Load the cells with FDG or C₁₂-FDG by incubating them with the substrate. The optimal concentration and incubation time will need to be determined empirically.

-

Analyze the cells on a flow cytometer, detecting the fluorescein signal in the appropriate channel (e.g., FITC).

Conclusion

The hydrolysis of fluorescein-digalactoside by β-galactosidase is a powerful and versatile tool in the modern life sciences laboratory. A thorough understanding of its stepwise mechanism, the roles of the active site residues and cofactors, and the nuances of its kinetics is paramount for designing and executing robust and reproducible experiments. By leveraging the detailed protocols and foundational knowledge presented in this guide, researchers can confidently employ this reporter system to advance their scientific inquiries.

References

-

Huang, Z. (1991). Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme. Biochemistry, 30(35), 8535-8540. [Link]

-

Huang, Z. J. (1995). Kinetic assay of fluorescein mono-beta-D-galactoside hydrolysis by beta-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates. Analytical Biochemistry, 226(1), 147-153. [Link]

-

Sinnott, M. L., & Viratelle, O. M. (1973). The role of magnesium ions in β-galactosidase-catalysed hydrolyses. Studies on charge and shape of the β-galactopyranosyl-binding site. Biochemical Journal, 133(1), 81-87. [Link]

-

Lab Unlimited. (n.d.). FDG β-Galactosidase Assay Kit. Retrieved from [Link]

-

Tzitzelkov, E., & Huber, R. E. (2007). Beta-galactosidase (Escherichia Coli) Has a Second Catalytically Important Mg2+ Site. Biochemistry and Cell Biology, 85(1), 47-54. [Link]

-

van der Veen, B. A., Leemhuis, H., & Dijkhuizen, L. (2017). Biochemical Characterization of the Functional Roles of Residues in the Active Site of the β-Galactosidase from Bacillus circulans ATCC 31382. Biochemistry, 56(22), 2849-2858. [Link]

-

Watarai, S., & Iinaga, K. (1999). Measurement of hydrolysis kinetics of galactose-substituted fluorescein by beta-galactosidase at the toluene-water interface by spinning microtube fluorometry. Analytical Sciences, 15(11), 1081-1086. [Link]

-

Reddit. (2018). Why is magnesium important to Beta-galactosidase function? Retrieved from [Link]

-

Roth, N. J., & Huber, R. E. (2010). Direct and indirect roles of His-418 in metal binding and in the activity of β-galactosidase (E. coli). Journal of Biological Chemistry, 285(14), 10565-10573. [Link]

-

Císařová, I., Kapešová, L., & Petrová, P. (2019). Active Site Architecture and Reaction Mechanism Determination of Cold Adapted β-d-galactosidase from Arthrobacter sp. 32cB. International Journal of Molecular Sciences, 20(17), 4280. [Link]

-

M-CSA. (n.d.). Beta-galactosidase. Retrieved from [Link]

-

Matthews, B. W. (2005). LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance. Protein Science, 14(11), 2807-2814. [Link]

-

Wikipedia. (n.d.). β-Galactosidase. Retrieved from [Link]

-

Tenu, J. P., Viratelle, O. M., & Yon, J. (1972). The activation of β-galactosidase (E. coli) by Mg2+ at lower pH values. European Journal of Biochemistry, 26(1), 112-118. [Link]

-

ResearchGate. (n.d.). Beta-galactosidase kinetics and inhibition study for droplets... Retrieved from [Link]

-

Interchim. (n.d.). Fluorescent β-Galactosidase substrates. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of Film with β-Galactosidase Designed for Stabilization and Handling in Dry Configuration. Retrieved from [Link]

-

American Chemical Society. (1991). Kinetic fluorescence measurement of fluorescein di-β-D-galactoside hydrolysis by β-galactosidase: intermediate channel. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of FDG by b-galactosidase and fluorescent calibration curve... Retrieved from [Link]

-

Plovins, A., Alvarez, A. M., Ibañez, M., Molina, M., & Nombela, C. (1994). Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. Applied and Environmental Microbiology, 60(12), 4638-4641. [Link]

-

ResearchGate. (n.d.). Use of fluorescein-di-β-D-galactopyranoside (FDG) and C12-FDG as substrates for β-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells. Retrieved from [Link]

-

Assay Genie. (n.d.). Beta Galactosidase (β-Gal) Activity Assay Kit (Fluorometric). Retrieved from [Link]

-

ResearchGate. (n.d.). Effect of pH on -galactosidase. Optimum pH was determined under... Retrieved from [Link]

-

Culp, M. B., & Miller, R. V. (2001). Biochemical Characterization of a β-Galactosidase with a Low Temperature Optimum Obtained from an Antarctic Arthrobacter Isolate. Current Microbiology, 42(5), 323-329. [Link]

-

Wang, Y., Li, Y., & Yang, R. (2019). Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems. Molecules, 24(4), 749. [Link]

-

ResearchGate. (n.d.). Effect of pH on activity of recombinant β-galactosidase. Optimum pH... Retrieved from [Link]

-

ResearchGate. (n.d.). A) FDG was hydrolyzed by β‐galactosidase and released fluorescein. B)... Retrieved from [Link]

Sources

- 1. β-Galactosidase - Wikipedia [en.wikipedia.org]

- 2. interchim.fr [interchim.fr]

- 3. researchgate.net [researchgate.net]

- 4. docs.aatbio.com [docs.aatbio.com]

- 5. Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Kinetic assay of fluorescein mono-beta-D-galactoside hydrolysis by beta-galactosidase: a front-face measurement for strongly absorbing fluorogenic substrates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]

- 9. LacZ β-galactosidase: Structure and function of an enzyme of historical and molecular biological importance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Direct and indirect roles of His-418 in metal binding and in the activity of β-galactosidase (E. coli) - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The role of magnesium ions in β-galactosidase-catalysed hydrolyses. Studies on charge and shape of the β-galactopyranosyl-binding site - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Beta-galactosidase (Escherichia coli) has a second catalytically important Mg2+ site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. reddit.com [reddit.com]

- 14. researchgate.net [researchgate.net]

- 15. Investigation of Film with β-Galactosidase Designed for Stabilization and Handling in Dry Configuration - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Biochemical Characterization of a β-Galactosidase with a Low Temperature Optimum Obtained from an Antarctic Arthrobacter Isolate - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

A Technical Guide to Fluorescein-di-β-D-galactopyranoside (FDG): Synthesis, Mechanism, and Application

Executive Summary

Fluorescein-di-β-D-galactopyranoside (FDG) stands as one of the most sensitive and widely adopted fluorogenic substrates for detecting β-galactosidase activity. Its capacity to generate a potent fluorescent signal upon enzymatic cleavage has made it an indispensable tool in molecular biology, cell biology, and drug discovery. This guide provides an in-depth examination of FDG, from its historical discovery and chemical synthesis to its enzymatic mechanism and practical applications. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding and actionable protocols for leveraging this powerful reporter molecule.

Part 1: Genesis of a Fluorogenic Probe

The Legacy of Fluorescein: A Foundation for Fluorescence

The story of FDG begins with its fluorescent core, fluorescein. Synthesized in 1871 by the Nobel laureate Adolf von Baeyer, fluorescein was a landmark achievement in the field of industrial organic chemistry.[1] Baeyer produced the vibrant dye by condensing phthalic anhydride with resorcinol, creating the prototype for the xanthene class of dyes.[1] Its brilliant green fluorescence in alkaline solution, coupled with a high quantum yield, made it an ideal candidate for chemical tagging and biological staining, setting the stage for its future role in enzyme detection.[1]

The Conceptual Leap: Designing a Substrate for β-Galactosidase

The utility of the Escherichia coli lacZ gene, which encodes the enzyme β-galactosidase, as a reporter gene created a demand for sensitive and quantifiable detection methods. The ideal substrate would be non-fluorescent and cell-permeable, only releasing its fluorescent signal after being specifically processed by the target enzyme inside the cell. The design rationale was to "cage" the fluorescent properties of fluorescein by attaching two galactose moieties to its phenolic hydroxyl groups. This glycosidic linkage renders the molecule non-fluorescent. Only upon the enzymatic hydrolysis of these galactose units by β-galactosidase is the fluorescein molecule liberated, restoring its native, intense fluorescence.

Discovery and Early Characterization

The seminal work introducing this class of fluorogenic substrates was published in 1963 by Boris Rotman, John A. Zderic, and Marvene Edelstein.[2][3] In their paper, they described the synthesis and characterization of novel fluorogenic substrates for β-D-galactosidases and phosphatases.[2][3] Crucially, they presented evidence that the active substrate was not a mono-substituted fluorescein as previously thought, but rather the digalactoside derivative: Fluorescein-di-(β-D-galactopyranoside).[4] This foundational research established FDG as a powerful tool for enzymology, capable of detecting enzyme activity at the single-molecule level.

Part 2: The Chemistry of Synthesis

The synthesis of FDG is a classic example of glycosylation chemistry, specifically the Koenigs-Knorr reaction, which involves the coupling of a glycosyl halide with an alcohol. The strategy involves protecting the hydroxyl groups on the galactose sugar, performing the coupling reaction with fluorescein, and then removing the protecting groups.

Retrosynthetic Analysis & Strategic Considerations

The synthesis strategy hinges on a key disconnection at the glycosidic bonds. The target molecule, FDG, is formed from a fluorescein core and two galactose units. To achieve the desired β-anomeric stereochemistry and prevent unwanted side reactions, the hydroxyl groups of the galactose must be protected, typically as acetyl esters. The anomeric carbon is activated as a bromide, yielding the key intermediate: 2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (acetobromo-α-D-galactose).

Step-by-Step Synthesis Protocol

The following protocol is a representative synthesis based on the principles outlined by Rotman et al. and modern glycosylation techniques.[4]

Step 1: Glycosylation of Fluorescein

-

Reagents & Setup:

-

Fluorescein (1 equivalent)

-

2,3,4,6-tetra-O-acetyl-α-D-galactopyranosyl bromide (2.5 equivalents)

-

Silver(I) oxide (Ag₂O) or Silver trifluoromethanesulfonate (AgOTf) (2.5 equivalents) as a promoter.

-

Anhydrous Dichloromethane (DCM) or Quinoline as the solvent.

-

Molecular sieves (3 Å or 4 Å) to ensure anhydrous conditions.

-

Reaction vessel protected from light and moisture under an inert atmosphere (e.g., Argon or Nitrogen).

-

-

Procedure: a. Suspend fluorescein and activated molecular sieves in anhydrous solvent in the reaction vessel. b. Add the silver salt promoter to the suspension. c. Dissolve the acetobromo-α-D-galactose in anhydrous solvent and add it dropwise to the fluorescein suspension at room temperature with vigorous stirring. d. Allow the reaction to proceed in the dark for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC), looking for the consumption of fluorescein and the appearance of a new, higher-mobility spot corresponding to the protected product. e. Upon completion, filter the reaction mixture through a pad of Celite to remove silver salts. f. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. g. Purify the resulting crude solid, Fluorescein-di-(tetra-O-acetyl-β-D-galactopyranoside), by silica gel column chromatography.

Step 2: Deacetylation (Zemplén Conditions)

-

Reagents & Setup:

-

Fluorescein-di-(tetra-O-acetyl-β-D-galactopyranoside) (1 equivalent)

-

Anhydrous Methanol (MeOH)

-

Sodium methoxide (catalytic amount, e.g., 0.1 equivalents of a 0.5 M solution in MeOH)

-

-

Procedure: a. Dissolve the purified, protected product in anhydrous methanol. b. Add a catalytic amount of sodium methoxide solution. The reaction is typically rapid. c. Monitor the reaction by TLC until the starting material is fully consumed. d. Neutralize the reaction with an acidic ion-exchange resin (e.g., Amberlite IR-120 H⁺ form), filter, and concentrate the filtrate to dryness. e. The resulting solid is the final product, Fluorescein-di-β-D-galactopyranoside. Further purification can be achieved by recrystallization or preparative HPLC if necessary.

Quality Control and Characterization

The identity and purity of the synthesized FDG must be rigorously confirmed.

| Technique | Purpose | Expected Result |

| HPLC | Purity Assessment | A single major peak, typically with purity >95%.[5] |

| ¹H NMR | Structural Confirmation | Peaks corresponding to the fluorescein backbone and the galactose protons, including the characteristic anomeric proton signal confirming the β-linkage. |

| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the calculated mass of FDG (C₃₂H₃₂O₁₅, MW: 656.6 g/mol ).[6][7] |

| Enzymatic Assay | Functional Validation | Negligible fluorescence in buffer alone; strong fluorescence increase upon addition of β-galactosidase. |

Part 3: Mechanism of Action & Enzyme Kinetics

The Two-Step Hydrolysis Pathway

FDG is colorless and non-fluorescent. Its activation is a sequential, two-step enzymatic process.[3][8]

-

First Hydrolysis: β-galactosidase cleaves one of the galactose units, yielding the intermediate Fluorescein mono-β-D-galactopyranoside (FMG). FMG is also largely non-fluorescent.

-

Second Hydrolysis: The enzyme then cleaves the second galactose unit from FMG, liberating the highly fluorescent fluorescein molecule.

This two-step process has been studied kinetically, revealing that the intermediate, FMG, can either dissociate from the enzyme into the solution or be directly hydrolyzed before it diffuses away from the active site in a process known as "intermediate channeling".

Kinetic Parameters

Kinetic studies of the hydrolysis of FDG by β-galactosidase have determined key parameters. The Michaelis-Menten constant (Km) for the initial hydrolysis of FDG to FMG is approximately 18.0 µM, with an enzymatic catalysis rate (k₂) of 1.9 µmol·(min·mg)⁻¹. The affinity of the enzyme for the intermediate (FMG) is higher than for the initial substrate (FDG), which facilitates the efficient conversion to the final fluorescent product.

Factors Influencing Fluorescence

The fluorescence of the final product, fluorescein, is highly pH-dependent. Its fluorescence intensity is maximal at alkaline pH and decreases significantly in acidic environments. This is a critical consideration for assay design, as the intracellular pH of the target cells or the pH of the assay buffer will directly impact the signal intensity.

Part 4: Applications in Research & Development

FDG's high sensitivity makes it superior to many chromogenic substrates like X-gal and is reported to be 100 to 1000 times more sensitive than radioisotope-based assays.

-

Reporter Gene Assays (lacZ): FDG is widely used to quantify lacZ expression in transfected or transgenic cells. Its ability to enter viable cells allows for the analysis of β-galactosidase activity in living cells, making it ideal for flow cytometry to sort and analyze cell populations based on gene expression levels.[6]

-

Senescence-Associated β-Galactosidase (SA-β-Gal) Assays: Cellular senescence is characterized by a significant increase in lysosomal β-galactosidase activity, detectable at a suboptimal pH of 6.0. FDG can be used in a highly quantitative fluorimetric assay to measure SA-β-Gal activity, offering a more sensitive and less subjective alternative to the traditional colorimetric X-gal staining method.[2][4]

-

Microbiology and Water Quality Testing: The presence of β-galactosidase is a hallmark of coliform bacteria. FDG and its analogs are used in rapid, fluorescence-based assays for the detection of E. coli and other coliforms in water and food samples.

Part 5: Experimental Protocols

Protocol for In Vitro β-Galactosidase Activity Assay

This protocol is for a 96-well plate format suitable for purified enzyme or cell lysates.

-

Prepare Reagents:

-

Assay Buffer: Phosphate-buffered saline (PBS), pH 7.4.

-

FDG Stock Solution: Prepare a 2 mM stock solution of FDG in dimethyl sulfoxide (DMSO). Store protected from light at -20°C. Note: The compound is unstable in solution; fresh preparation is recommended.[2]

-

Stop Solution: 0.1 M Sodium Carbonate, pH 11.

-

-

Assay Procedure: a. Add 50 µL of your sample (e.g., purified enzyme dilution or cell lysate) to each well of a black, clear-bottom 96-well plate. Include a buffer-only blank. b. Prepare a working solution of FDG by diluting the stock solution in Assay Buffer to a final concentration of 100 µM. c. Start the reaction by adding 50 µL of the FDG working solution to each well. d. Incubate the plate at 37°C for 30-60 minutes, protected from light. e. Stop the reaction by adding 50 µL of Stop Solution. f. Read the fluorescence on a plate reader with excitation at ~485 nm and emission at ~520-535 nm.[2]

Protocol for Flow Cytometry Analysis of lacZ⁺ Cells

This protocol describes the loading of live cells with FDG for analysis of reporter gene expression.

-

Cell Preparation: Harvest cells and wash once with ice-cold PBS. Resuspend the cell pellet in PBS at a concentration of 1 x 10⁶ cells/mL.

-

FDG Loading: a. Prepare a 2 mM FDG solution in sterile deionized water. b. Warm the cell suspension to 37°C in a water bath. c. Add an equal volume of the 2 mM FDG solution to the cell suspension. This creates a hypotonic environment that facilitates FDG entry. d. Incubate for exactly 1-2 minutes at 37°C.

-

Stopping and Analysis: a. Stop the loading process by adding 10 volumes of ice-cold culture medium containing serum. The serum helps stabilize the cell membrane. b. Keep the cells on ice and protected from light until analysis. c. Analyze the cells on a flow cytometer, detecting the fluorescein signal in the green fluorescence channel (e.g., FITC or FL1).

Conclusion

From its rational design rooted in the classic chemistry of fluorescein to its sophisticated applications in high-throughput screening and single-cell analysis, Fluorescein-di-β-D-galactopyranoside has proven to be a remarkably robust and sensitive chemical tool. Its straightforward synthesis, well-understood mechanism of action, and superior performance characteristics ensure its continued prominence in laboratories focused on gene function, cellular aging, and microbiology. As fluorescence detection technologies continue to advance, the utility of FDG and the development of next-generation fluorogenic substrates will undoubtedly expand, enabling even more sensitive and nuanced investigations into biological systems.

References

- 1. Fluorogenic substrates for beta-D-galactosidases and phosphatases derived from flurescein (3,6-dihydroxyfluoran) and its monomethylether - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. FLUOROGENIC SUBSTRATES FOR β-D-GALACTOSIDASES AND PHOSPHATASES DERIVED FROM FLUORESCEIN (3, 6-DIHYDROXYFLUORAN) AND ITS MONOMETHYL ETHER - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis and evaluation of novel fluorogenic substrates for the detection of bacterial beta-galactosidase [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis of aryl 3'-sulfo-beta-lactosides as fluorogenic and chromogenic substrates for ceramide glycanases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. chimique.wordpress.com [chimique.wordpress.com]

An In-Depth Technical Guide to the Spectral Properties and Application of Fluorescein-Digalactoside (FDG)

Audience: Researchers, scientists, and drug development professionals.

Core Objective: This guide provides a comprehensive, in-depth understanding of the spectral properties of Fluorescein-digalactoside (FDG) and its application as a fluorogenic substrate for β-galactosidase. It is designed to equip researchers with the technical knowledge and practical insights required for the robust design, execution, and interpretation of FDG-based assays.

I. Introduction: The Power of a Fluorogenic Switch

Fluorescein-digalactoside (FDG) is a cornerstone fluorogenic substrate in molecular and cell biology, prized for its utility in detecting β-galactosidase activity.[1] In its native state, FDG is a non-fluorescent molecule. However, upon enzymatic cleavage by β-galactosidase, it liberates the highly fluorescent molecule, fluorescein.[1] This "off-to-on" fluorescent switching provides a sensitive and quantifiable measure of enzymatic activity, making FDG an invaluable tool in reporter gene assays, cell-based screening, and diagnostics.[1][2] Fluorescence-based assays using FDG can be 100 to 1000 times more sensitive than radioisotope-based ELISAs.[1]

This guide will delve into the core principles governing the spectral behavior of the FDG system, provide detailed protocols for its application, and address common challenges to ensure the integrity and reproducibility of your experimental data.

II. The Enzymatic Activation of FDG: A Two-Step Hydrolysis

The conversion of non-fluorescent FDG to fluorescent fluorescein is a two-step enzymatic hydrolysis process catalyzed by β-galactosidase. Understanding this mechanism is crucial for optimizing assay conditions and interpreting kinetic data.

The initial hydrolysis cleaves one of the galactose moieties, yielding fluorescein monogalactoside (FMG), which is then further hydrolyzed to release fluorescein.[3][4]

Caption: Enzymatic hydrolysis of FDG by β-galactosidase.

III. Spectral Properties of the Product: Fluorescein

The utility of FDG is entirely dependent on the spectral characteristics of its product, fluorescein. A thorough understanding of these properties is paramount for accurate data acquisition and analysis.

A. Excitation and Emission Spectra

Fluorescein exhibits a strong absorbance maximum in the blue-green region of the spectrum and emits in the green region. These properties are highly dependent on the pH of the solution due to the different ionic species of fluorescein that can exist.[5][6] At basic to neutral pH, the highly fluorescent dianion form is predominant.[6]

B. Key Spectral Parameters of Fluorescein

The following table summarizes the key spectral properties of the dianionic form of fluorescein, which is the species of interest in most biological assays conducted at or near neutral pH.

| Parameter | Value | Conditions | Reference(s) |

| Excitation Maximum (λex) | ~490-495 nm | pH > 8.0 in aqueous buffer | [1][5][7] |

| Emission Maximum (λem) | ~513-520 nm | pH > 8.0 in aqueous buffer | [1][7][8] |

| Molar Extinction Coefficient (ε) | ~76,900 - 100,000 M⁻¹cm⁻¹ | at ~490 nm, pH > 8.0 | [1][5][6] |

| Fluorescence Quantum Yield (Φf) | ~0.95 | in 0.1 M NaOH | [6] |

C. Factors Influencing Fluorescein's Spectral Properties

The fluorescence of fluorescein is not static; it is highly sensitive to its environment. Awareness of these factors is critical for maintaining experimental consistency and avoiding artifacts.

-

pH: This is the most significant factor affecting fluorescein's fluorescence. As the pH drops below 7, the dianionic form protonates, leading to a blue-shift in the absorption spectrum and a dramatic decrease in fluorescence intensity.[6][7] The absorbance maximum of the dianionic form is around 490 nm, while the monoanionic form absorbs maximally at around 450 nm.[6] The fluorescence emission at 513 nm is at its maximum between pH 7.5 and 8.5 and decreases significantly as the pH is lowered.[7]

-

Concentration: At high concentrations (typically > 5 µM), fluorescein can exhibit self-quenching, where excited molecules transfer energy to ground-state molecules, leading to a non-linear relationship between concentration and fluorescence intensity.[7] This can also be accompanied by a red-shift in the emission spectrum.[7]

-

Photobleaching: Like all fluorophores, fluorescein is susceptible to photobleaching, which is the irreversible photochemical destruction of the fluorophore upon prolonged exposure to excitation light.[9][10] This is particularly relevant in fluorescence microscopy applications.

-

Solvent Polarity and Viscosity: The solvent environment can influence the spectral properties of fluorescein, though to a lesser extent than pH for most biological applications.

Caption: Key factors influencing fluorescein fluorescence.

IV. Experimental Protocols

A. Preparation of Stock Solutions

-

FDG Stock Solution (10 mM):

-

Weigh out the appropriate amount of FDG powder.

-

Dissolve in a small volume of DMSO.

-

Dilute to the final concentration with sterile, nuclease-free water or a suitable buffer.

-

Aliquot and store at -20°C, protected from light. Solutions are unstable and should be freshly prepared when possible.[11]

-

-

Fluorescein Standard Stock Solution (2 mM):

-

Weigh out the appropriate amount of sodium fluorescein.

-

Dissolve in distilled water or 0.1 M NaOH.

-

Aliquot and store at -20°C, protected from light.

-

B. In Vitro β-Galactosidase Assay in a 96-Well Plate Format

This protocol provides a robust method for quantifying β-galactosidase activity in cell lysates.

-

Prepare Cell Lysates:

-

For adherent cells, wash with PBS and lyse using a suitable lysis buffer (e.g., containing 0.1% Triton X-100).[12]

-

For suspension cells, pellet, wash with PBS, and resuspend in lysis buffer.

-

Incubate for 10 minutes at room temperature to ensure complete lysis.[12]

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Prepare Assay and Working Solutions:

-

Assay Buffer: Prepare a fresh assay buffer. A common formulation includes reaction buffer with 0.3% β-Mercaptoethanol.

-

FDG Working Solution: Dilute the 10 mM FDG stock solution in the assay buffer. A final concentration of 100-200 µM is a good starting point.

-

-

Set up the Assay Plate:

-

Pipette 50 µL of cell lysate into the wells of a black, flat-bottom 96-well plate.

-

Include a blank control with lysis buffer only.

-

If quantifying absolute enzyme concentration, prepare a standard curve using purified β-galactosidase.

-

-

Initiate the Reaction:

-

Add 50 µL of the FDG working solution to each well.

-

Mix gently by shaking the plate for 30 seconds.

-

-

Incubation:

-

Incubate the plate at 37°C for 30 minutes to 4 hours, protected from light. The optimal incubation time will depend on the enzyme concentration.

-

-

Stop the Reaction and Measure Fluorescence:

-

Add 50 µL of a suitable stop solution (e.g., a high pH buffer to maximize fluorescein fluorescence).

-

Measure the fluorescence using a microplate reader with excitation at ~490 nm and emission at ~520 nm.[12]

-

Caption: Workflow for in vitro β-galactosidase assay using FDG.

V. Troubleshooting and Scientific Integrity

A hallmark of a robust assay is the anticipation and mitigation of potential sources of error.

| Issue | Potential Cause(s) | Recommended Solution(s) |

| High Background Fluorescence | - Autofluorescence from media components (e.g., phenol red, riboflavin).- Intrinsic fluorescence of test compounds.- Contaminated reagents or plasticware. | - Use phenol red-free media for the assay.- Run a control with test compounds in the absence of enzyme to quantify their autofluorescence.- Use high-purity solvents and dedicated, clean labware.[13] |

| Low or No Signal | - Inactive or degraded enzyme.- Degraded FDG substrate.- Suboptimal pH of the assay buffer.- Presence of enzyme inhibitors. | - Ensure proper storage and handling of the enzyme.- Prepare fresh FDG working solution for each experiment.- Verify the pH of the assay buffer is optimal for β-galactosidase activity (typically neutral to slightly basic).- Screen for inhibitory effects of sample components in a control reaction. |

| Signal Quenching | - High concentrations of the fluorescent product (fluorescein).- Test compounds absorbing at the excitation or emission wavelengths.- Presence of quenching agents in the sample. | - Dilute the sample to ensure the fluorescence signal is within the linear range of the instrument.- Measure the absorbance spectrum of test compounds to check for overlap with fluorescein's spectra.- If quenching is suspected, perform a spike-and-recovery experiment with a known amount of fluorescein. |

| Photobleaching (Microscopy) | - Excessive exposure to high-intensity excitation light. | - Minimize exposure time and use the lowest possible excitation intensity.- Use antifade mounting media.- Acquire images in a time-series to monitor and potentially correct for photobleaching.[10][14][15] |

| Poor Cellular Retention (Live-Cell Imaging) | - Efflux of fluorescein from viable cells. | - Consider using more lipophilic derivatives of FDG, such as C12FDG, which may improve product retention.[16][17] |

VI. Conclusion: A Versatile Tool for Quantitative Biology

Fluorescein-digalactoside remains a powerful and sensitive substrate for the detection of β-galactosidase activity. Its utility is maximized through a thorough understanding of the spectral properties of its fluorescent product, fluorescein, and the factors that can influence its signal. By employing carefully designed protocols, appropriate controls, and a systematic approach to troubleshooting, researchers can leverage the full potential of FDG to generate high-quality, reproducible data in a wide range of applications.

VII. References

-

pH dependent spectral properties of sodium fluorescein ophthalmic solutions revisited - ResearchGate. (URL: [Link])

-

How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide. (URL: [Link])

-

pH dependent spectral properties of sodium fluorescein ophthalmic solutions revisited. (URL: [Link])

-

Demonstration of pH Effect on Fluorescence Excitation and Emission Spectra of a Fluorophore - Virtual Labs. (URL: [Link])

-

FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg - Anaspec. (URL: [Link])

-

SensoLyte® 460 B-galactosidase Assay Kit - Anaspec. (URL: [Link])

-

Protocol for quantifying SA-β-gal activity as a measure of senescence in islets of a mouse model of type 1 diabetes - NIH. (URL: [Link])

-

Photobleaching in Live Cell Imaging | Biocompare: The Buyer's Guide for Life Scientists. (URL: [Link])

-

application note - investigating the absorption and fluorescence ph dependence of fluorescein, with a flow cell - Sarspec. (URL: [Link])

-

FDG β-Galactosidase Assay Kit - Lab Unlimited. (URL: [Link])

-

Single-step method for β-galactosidase assays in Escherichia coli using a 96-well microplate reader - NIH. (URL: [Link])

-

Fluorescent β-GalactosidaseGalactosidase substrates - Interchim. (URL: [Link])

-

Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis | Analytical Chemistry - ACS Publications. (URL: [Link])

-

Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme - PubMed. (URL: [Link])

-

Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - NIH. (URL: [Link])

-

A kinetic study on the enzymatic hydrolysis of fluorescein diacetate and fluorescein-di-beta-D-galactopyranoside - PubMed. (URL: [Link])

-

Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - ResearchGate. (URL: [Link])

-

Characterization of uptake and hydrolysis of fluorescein diacetate and carboxyfluorescein diacetate by intracellular esterases in Saccharomyces cerevisiae, which result in accumulation of fluorescent product - PubMed. (URL: [Link])

-

Fluorogenic approach to evaluating prodrug hydrolysis and stability in live cells - PubMed. (URL: [Link])

-

Technical note: how to determine the FDG activity for tumour PET imaging that satisfies European guidelines - SciSpace. (URL: [Link])

-

Use of fluorescein-di-β-D-galactopyranoside (FDG) and C12-FDG as substrates for β-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - ResearchGate. (URL: [Link])

-

Fluorescein Diacetate Hydrolysis Using the Whole Biofilm as a Sensitive Tool to Evaluate the Physiological State of Immobilized Bacterial Cells - MDPI. (URL: [Link])

-

Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - PubMed. (URL: [Link])

-

The Ultimate Guide to Troubleshooting Microplate Assays - Bitesize Bio. (URL: [Link])

-

Considerations for the Control of Background Fluorescence in Clinical Flow Cytometry. (URL: [Link])

-

Characterizing and Quenching Autofluorescence in Fixed Mouse Adrenal Cortex Tissue. (URL: [Link])

-

Study of IPTG concentration for optimizing b -galactosidase activity - ResearchGate. (URL: [Link])

-

Characterization and Quenching of Autofluorescence in Piglet Testis Tissue and Cells. (URL: [Link])

-

Kinetic Analysis of ß-Galactosidase Activity using PowerWave HT Microplate Spectrophotometer and Gen5 Data Analysis Software - Agilent. (URL: [Link])

-

Immersion‐Based Clearing and Autofluorescence Quenching in Myocardial Tissue - PMC. (URL: [Link])

-

A High-Performance Fluorescence Immunoassay Based on the Relaxation of Quenching, Exemplified by Detection of Cardiac Troponin I - MDPI. (URL: [Link])

-

Production Optimization of an Active β-Galactosidase of Bifidobacterium animalis in Heterologous Expression Systems - PubMed Central. (URL: [Link])

Sources

- 1. FDG [Fluorescein di-ß-D-galactopyranoside] - 5 mg [anaspec.com]

- 2. docs.aatbio.com [docs.aatbio.com]

- 3. Kinetic fluorescence measurement of fluorescein di-beta-D-galactoside hydrolysis by beta-galactosidase: intermediate channeling in stepwise catalysis by a free single enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A kinetic study on the enzymatic hydrolysis of fluorescein diacetate and fluorescein-di-beta-D-galactopyranoside - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Virtual Labs [mfs-iiith.vlabs.ac.in]

- 6. static1.squarespace.com [static1.squarespace.com]

- 7. researchgate.net [researchgate.net]

- 8. The pH dependence of fluorescein fluorescence - chemicalbook [chemicalbook.com]

- 9. How to Minimize Photobleaching in Fluorescence Microscopy: A Comprehensive Guide | KEYENCE America [keyence.com]

- 10. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. anaspec.com [anaspec.com]

- 13. bitesizebio.com [bitesizebio.com]

- 14. benchchem.com [benchchem.com]

- 15. biocompare.com [biocompare.com]

- 16. researchgate.net [researchgate.net]

- 17. Use of fluorescein-di-beta-D-galactopyranoside (FDG) and C12-FDG as substrates for beta-galactosidase detection by flow cytometry in animal, bacterial, and yeast cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Deep Dive into Fluorescein-digalactoside (FDG) as a Premier Fluorogenic Substrate

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides an in-depth exploration of Fluorescein-di-β-D-galactopyranoside (FDG), a highly sensitive fluorogenic substrate for β-galactosidase. We will delve into the core principles of its mechanism, practical applications, and detailed protocols for its use in various research contexts. This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the power of fluorogenic assays for quantifying enzyme activity, particularly in the context of reporter gene studies.

Introduction: The Power of Fluorogenic Assays in Biological Research

Fluorogenic assays are a cornerstone of modern biological research, offering a sensitive and quantitative method for measuring enzyme activity.[1][2] These assays utilize substrates that are initially non-fluorescent but are converted into fluorescent products by a specific enzyme.[1][3] This "turn-on" mechanism provides a high signal-to-noise ratio, making it ideal for detecting low levels of enzyme activity.[1][3]